4-(trifluoromethyl)-1H-imidazole-5-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis of Pyrazolo and Imidazo Derivatives
4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is used in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, which are structurally related to purines and exhibit a wide range of biological activities (Colomer & Moyano, 2011).
Preparation of Nitro-Imidazole Carbonitriles
The compound is used in the first syntheses of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives. These carbonitriles are obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).
Facilitating Multi-Component Synthesis
The compound plays a role in the facile, chemo- and regioselective multi-component assembly of imidazo[1,2-b]pyrazoles. It is used as a trifunctional building block in a one-pot two-step synthesis protocol, demonstrating its utility in constructing diverse chemical libraries (Demjén et al., 2014).
Synthesis of Thieno-Extended Purines
It is utilized in the synthesis of 1-Benzyl-4-bromoimidazole-5-carbonitriles, leading to the formation of thieno-extended purines. This showcases its application in the development of novel ring systems and potential therapeutic agents (Hawkins et al., 1995).
Development of Green Chemistry Catalysts
The compound is involved in the design of 1H-imidazol-3-ium trinitromethanide as a green, recyclable nanostructured ionic liquid (NIL) catalyst. This catalyst is used for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles, highlighting its role in sustainable chemistry applications (Yarie et al., 2018).
Prebiotic Synthesis and Purine Formation
Research indicates that derivatives of this compound can be cyclized to mono- and di-substituted purines, providing insights into prebiotic chemistry and the origins of life (Sanchez et al., 1968).
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMARNLNIJSDAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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